Methyl 3-isocyanopropanoate
Overview
Description
Methyl 3-isocyanopropanoate, also known as MICP, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is highly reactive. MICP is an important intermediate in the synthesis of various organic compounds and is widely used in the pharmaceutical industry. Additionally, it will discuss the future directions of research on this important compound.
Scientific Research Applications
Synthesis of Heterocyclic Systems
Methyl 3-isocyanopropanoate has been utilized in the synthesis of various heterocyclic systems. Kralj et al. (1997) demonstrated the preparation of methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, a compound derived from methyl 3-isocyanopropanoate, which showed versatility as a reagent in synthesizing heterocyclic compounds like pyranones and pyranoazines (Kralj, Hvala, Svete, Golič, & Stanovnik, 1997).
Transformation into Polyfunctional Heterocyclic Systems
Pizzioli et al. (1998) explored the synthesis and transformations of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs, revealing their utility as synthons for creating polysubstituted heterocyclic systems like pyrroles and pyrazoles (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Agricultural Fumigant Decomposition
Alvarez and Moore (1994) investigated the photolysis of methyl isothiocyanate, a related compound, and measured the quantum yield for its dissociation into methyl isocyanide, highlighting its significance in atmospheric chemistry (Alvarez & Moore, 1994).
Formation of Larger Organic Compounds in Space
Ligterink et al. (2017) studied methyl isocyanate, closely related to methyl 3-isocyanopropanoate, in interstellar environments. Their research suggested that methyl isocyanate can form in solid-state on icy grains in space, implicating its role in the formation of larger organic compounds including those with peptide bonds (Ligterink et al., 2017).
Nitro-Mannich/Lactamization Cascades
Pelletier, Ray, and Dixon (2009) developed a nitro-Mannich/lactamization cascade using methyl 3-nitropropanoate, a similar compound,to methyl 3-isocyanopropanoate. This reaction facilitated the direct preparation of pyrrolidinone derivatives, demonstrating the compound's potential in synthesizing complex organic structures (Pelletier, Ray, & Dixon, 2009).
Biofuel Production from Microbial Fermentations
Cann and Liao (2009) researched pentanol isomers, which are chemically related to methyl 3-isocyanopropanoate, focusing on their synthesis in engineered microorganisms. These isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, have potential applications as biofuels (Cann & Liao, 2009).
Synthesis of Key Components for Floral Scents
Kitahara et al. (1994) synthesized enantiomers of methyl 3-methyloctanoate, structurally related to methyl 3-isocyanopropanoate, identifying their role in creating the scent of African orchids (Kitahara, Hyun, Tamogami, & Kaiser, 1994).
Catalytic Reactions and Synthesis
Matsuda (1973) studied the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, leading to the production of compounds like methyl 3-pentenoate, which is chemically akin to methyl 3-isocyanopropanoate. This research highlighted the compound's relevance in catalytic reactions for synthesizing esters (Matsuda, 1973).
properties
IUPAC Name |
methyl 3-isocyanopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-6-4-3-5(7)8-2/h3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLFHMGVBOXEQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370508 | |
Record name | Methyl 3-isocyanopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-isocyanopropanoate | |
CAS RN |
665054-33-1 | |
Record name | Methyl 3-isocyanopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.